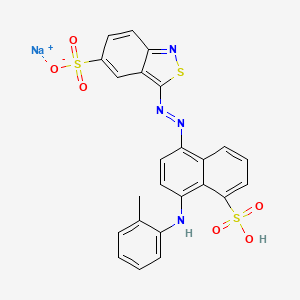
Sodium 3-((4-((o-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-((4-((o-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate: is an azo dye compound that belongs to the class of organic compounds known as azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-((4-((o-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate typically involves the diazotization of o-toluidine followed by coupling with 5-sulpho-1-naphthylamine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized azo compounds and quinones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a pH indicator due to its color-changing properties in different pH environments.
- Employed in the synthesis of other complex organic compounds.
Biology:
- Utilized in staining techniques for microscopy to highlight specific structures within biological tissues.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to bind to various biological molecules.
Industry:
- Widely used as a dye in the textile industry.
- Applied in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can interact with biological molecules. The aromatic rings and sulphonate groups also contribute to the compound’s ability to bind to different substrates, enhancing its utility in various applications.
Comparación Con Compuestos Similares
- Sodium 3-((4-((p-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate
- Sodium 3-((4-((m-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate
Uniqueness:
- The presence of the o-tolyl group in Sodium 3-((4-((o-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate provides unique steric and electronic properties that differentiate it from its para and meta analogs. This can influence its reactivity and binding properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
85223-33-2 |
|---|---|
Fórmula molecular |
C24H17N4NaO6S3 |
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
sodium;3-[[4-(2-methylanilino)-5-sulfonaphthalen-1-yl]diazenyl]-2,1-benzothiazole-5-sulfonate |
InChI |
InChI=1S/C24H18N4O6S3.Na/c1-14-5-2-3-7-18(14)25-21-12-11-19(16-6-4-8-22(23(16)21)37(32,33)34)26-27-24-17-13-15(36(29,30)31)9-10-20(17)28-35-24;/h2-13,25H,1H3,(H,29,30,31)(H,32,33,34);/q;+1/p-1 |
Clave InChI |
BZHRKWHVBZJEJG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1NC2=C3C(=C(C=C2)N=NC4=C5C=C(C=CC5=NS4)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





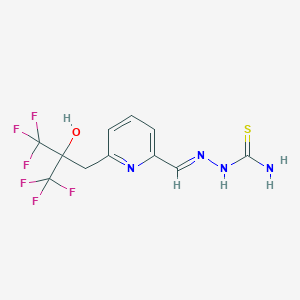

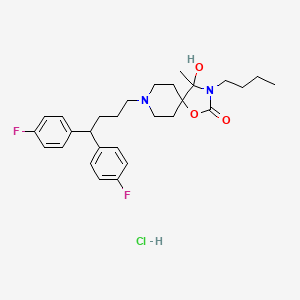

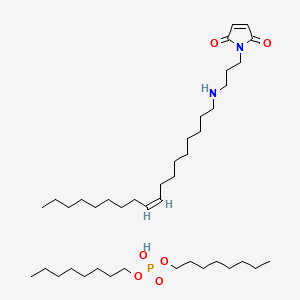

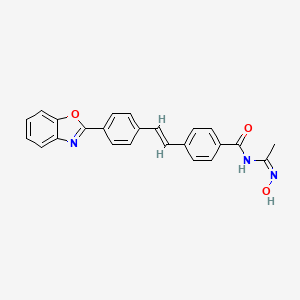

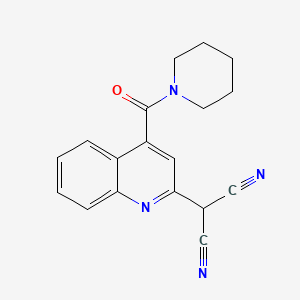

![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
